molecular formula C22H25N3OS B2547625 3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-32-5

3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No. B2547625
CAS RN: 863594-32-5
M. Wt: 379.52
InChI Key: QROOBMDNHCKZKU-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines are types of heterocyclic compounds that have been studied for their potential medicinal properties . They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For thiazolo[5,4-b]pyridines, they were efficiently prepared in several steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The thiazolo[3,2-a]pyrimidine ring system is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The chemical reactions of these compounds often involve functionalization of the active methylene group . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce derivatives which showed a high inhibitory activity against tumor cells .

Mechanism of Action

While the mechanism of action of the specific compound you’re asking about is not known, thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity against various biological targets . For example, some compounds showed potent PI3K inhibitory activity .

Future Directions

Given the promising biological activities of thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines, future research may focus on the design and synthesis of new derivatives with improved potency and selectivity . Further studies are also needed to elucidate the mechanisms of action of these compounds.

properties

IUPAC Name

3-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-15-9-11-17(21-25-18-8-5-13-23-22(18)27-21)14-19(15)24-20(26)12-10-16-6-3-2-4-7-16/h5,8-9,11,13-14,16H,2-4,6-7,10,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROOBMDNHCKZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

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